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For Researchers, Scientists, and Drug Development Professionals

Introduction
Texas Red® is a red fluorescent dye commonly used in histology and cell biology for staining

and visualizing specific cellular components. Its bright fluorescence and distinct emission

spectrum make it an excellent choice for immunofluorescence and other fluorescence

microscopy applications. When conjugated to secondary antibodies or phalloidin, Texas Red
allows for the precise localization of proteins of interest or filamentous actin (F-actin),

respectively. These application notes provide detailed protocols for using Texas Red-

conjugated reagents for staining fixed cells, offering guidance on sample preparation, staining

procedures, and data interpretation.

Texas Red has an excitation maximum at approximately 589 nm and an emission maximum at

around 615 nm. This positions its fluorescence in the red region of the visible spectrum, making

it compatible with multi-color imaging experiments where spectral overlap with green and blue

fluorophores needs to be minimized. For optimal imaging, it is crucial to use a fluorescence

microscope equipped with the appropriate filter sets.

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for Texas Red staining.

Note that optimal conditions may vary depending on the specific cell type, target antigen, and

experimental setup.
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Table 1: Texas Red Spectral Properties and Recommended Filter Sets

Parameter Wavelength/Specification

Excitation Maximum ~589 nm

Emission Maximum ~615 nm

Recommended Excitation Filter 542-582 nm

Recommended Dichroic Mirror 593 nm cut-on

Recommended Emission Filter 604-644 nm

Table 2: Recommended Starting Concentrations and Incubation Times

Reagent
Recommended
Concentration/Dilut
ion

Incubation Time
Incubation
Temperature

Primary Antibody
Varies by antibody

(typically 1-10 µg/mL)
1-2 hours or overnight

Room Temperature or

4°C

Texas Red-conjugated

Secondary Antibody

1:200 - 1:1000 dilution

(typically 1-5 µg/mL)
1 hour

Room Temperature (in

the dark)

Texas Red-X

Phalloidin

1:40 - 1:200 dilution of

methanolic stock
30-60 minutes

Room Temperature (in

the dark)

Experimental Protocols
Protocol 1: Immunofluorescence Staining of a Target
Protein using a Texas Red-conjugated Secondary
Antibody
This protocol outlines the steps for labeling a specific protein within fixed cells using a primary

antibody followed by a Texas Red-conjugated secondary antibody.

Materials:
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Cells cultured on glass coverslips or in imaging-compatible plates

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

Primary Antibody (specific to the target protein)

Texas Red-conjugated Secondary Antibody (specific to the host species of the primary

antibody)

Nuclear Counterstain (e.g., DAPI) (optional)

Antifade Mounting Medium

Procedure:

Cell Preparation:

Wash the cells briefly with PBS.

Fixation:

Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[1]

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells with 0.1% Triton™ X-100 for 10 minutes to allow antibodies to

access intracellular antigens.[1]

Wash the cells three times with PBS for 5 minutes each.

Blocking:
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Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at

room temperature.[1]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Washing:

Wash the cells three times with PBS for 5 minutes each to remove unbound primary

antibody.

Secondary Antibody Incubation:

Dilute the Texas Red-conjugated secondary antibody in Blocking Buffer. A typical starting

dilution is 1:200 to 1:1000.[2]

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.[1]

Washing:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional):

If desired, incubate the cells with a nuclear counterstain like DAPI according to the

manufacturer's protocol.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Seal the edges of the coverslip with clear nail polish.
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Imaging:

Image the stained cells using a fluorescence microscope equipped with appropriate filters

for Texas Red. Store the slides at 4°C in the dark.

Protocol 2: Staining of Filamentous Actin (F-actin) with
Texas Red-X Phalloidin
This protocol is for the visualization of the actin cytoskeleton using Texas Red-X phalloidin,

which binds specifically to F-actin.

Materials:

Cells cultured on glass coverslips or in imaging-compatible plates

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (methanol-free)

Permeabilization Solution: 0.1% Triton X-100 in PBS

Texas Red-X Phalloidin stock solution (in methanol or DMSO)

Staining Solution: 1% BSA in PBS

Nuclear Counterstain (e.g., DAPI) (optional)

Antifade Mounting Medium

Procedure:

Cell Preparation:

Wash the cells twice with pre-warmed PBS.

Fixation:
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Fix the cells with 3.7% methanol-free formaldehyde solution in PBS for 10 minutes at room

temperature.

Wash the cells two to three times with PBS.

Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

Wash the cells two to three times with PBS.

Phalloidin Staining:

Dilute the Texas Red-X phalloidin methanolic stock solution into PBS containing 1% BSA.

A common dilution is 1:40, which involves diluting 5 µL of the stock into 200 µL of PBS

with BSA for each coverslip.

Incubate the cells with the phalloidin staining solution for 30-60 minutes at room

temperature, protected from light.

Washing:

Wash the cells two to three times with PBS.

Counterstaining (Optional):

Incubate with a nuclear counterstain like DAPI if desired.

Wash with PBS.

Mounting:

Mount the coverslips using an antifade mounting medium.

Imaging:

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter

set for Texas Red. Store slides at 4°C in the dark.
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Visualization of Workflows and Pathways
Experimental Workflow for Immunofluorescence Staining

Sample Preparation

Staining

Final Steps

Wash Cells with PBS

Fix with 4% PFA
(10-20 min)

Wash 3x with PBS

Permeabilize with 0.1% Triton X-100
(10 min)

Wash 3x with PBS

Block with 1% BSA
(1 hour)

Incubate with Primary Antibody
(1-2h RT or O/N 4°C)

Wash 3x with PBS

Incubate with Texas Red Secondary Antibody
(1 hour, in dark)

Wash 3x with PBS

Counterstain with DAPI
(optional)

Wash 2x with PBS

Mount with Antifade Medium

Image with Fluorescence Microscope

Click to download full resolution via product page
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Caption: Workflow for immunofluorescence staining.
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Caption: Simplified ErbB signaling pathway.

Troubleshooting
Table 3: Common Problems and Solutions in Texas Red Staining
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Problem Possible Cause Suggested Solution

Weak or No Signal

- Primary antibody

concentration too low.-

Secondary antibody not

compatible with primary.-

Photobleaching of the

fluorophore.- Insufficient

permeabilization.

- Increase primary antibody

concentration or incubation

time.- Ensure secondary

antibody is raised against the

host species of the primary.-

Minimize exposure to light; use

an antifade mounting medium.-

Increase Triton X-100

concentration or incubation

time.

High Background

- Primary or secondary

antibody concentration too

high.- Inadequate blocking.-

Insufficient washing.-

Autofluorescence of the cells

or tissue.

- Titrate antibodies to

determine the optimal

concentration.- Increase

blocking time or try a different

blocking agent (e.g., normal

serum from the secondary

antibody host species).-

Increase the number and

duration of wash steps.-

Include an unstained control to

assess autofluorescence.

Consider using a quencher if

necessary.

Non-specific Staining

- Secondary antibody cross-

reactivity.- Aggregates of the

fluorescent conjugate.

- Use a cross-adsorbed

secondary antibody.-

Centrifuge the antibody

solution before use to pellet

any aggregates.

Patchy or Uneven Staining

- Cells dried out during the

procedure.- Uneven

application of reagents.

- Keep the sample in a

humidified chamber during

incubations.- Ensure the entire

coverslip is covered with

reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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